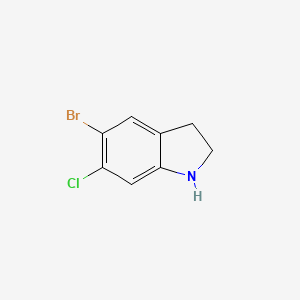

5-bromo-6-chloro-2,3-dihydro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-chloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKLLOXRLKIDDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for 5 Bromo 6 Chloro 2,3 Dihydro 1h Indole and Its Derivatives

Direct Synthesis Approaches to the 2,3-Dihydroindole Core

Direct approaches to the 5-bromo-6-chloro-2,3-dihydro-1H-indole core involve either the regioselective halogenation of a pre-formed indoline (B122111) ring or the reduction of an appropriately substituted indole (B1671886) or oxindole (B195798) precursor.

Regioselective Halogenation Strategies on Indoline Scaffolds

The direct halogenation of an unsubstituted indoline scaffold to achieve the 5-bromo-6-chloro pattern is a challenging endeavor due to the inherent reactivity of the indoline nucleus. The nitrogen atom in the dihydroindole ring is an activating, ortho-, para-director for electrophilic aromatic substitution. This electronic influence preferentially directs incoming electrophiles (such as Br⁺ and Cl⁺ sources) to the C5 and C7 positions. Consequently, direct bromination or chlorination of indoline typically yields a mixture of products, with 5-halo and 7-halo indolines being major components, making the isolation of a pure 5,6-dihalo isomer in high yield difficult.

To overcome these regioselectivity issues, strategies often employ directing groups or start with a monosubstituted indoline. For instance, if one were to start with 6-chloroindoline, the existing chloro group is a deactivating, ortho-, para-director. The activating effect of the amine at position 1 would still dominate, directing the incoming electrophilic bromine to the C5 and C7 positions. While the C5 position is electronically favored, achieving exclusive bromination at C5 without competing C7 bromination or other side reactions remains a significant synthetic hurdle.

Achieving the desired 5-bromo-6-chloro substitution pattern via direct halogenation would likely necessitate a multi-step approach even within this "direct" framework. This could involve:

N-Protection/Acylation: Introducing a bulky or electron-withdrawing group on the indoline nitrogen (e.g., an acetyl or tosyl group) can modulate the directing effect of the nitrogen and sterically hinder the C7 position.

Sequential Halogenation: Performing the chlorination and bromination reactions sequentially on a protected indoline, carefully controlling reaction conditions to favor the desired substitution pattern. However, achieving clean, high-yield conversions for each halogenation step at the specific desired positions without isomeric impurities is non-trivial.

Reduction of Corresponding Indole or Oxindole Precursors to Dihydroindoles

A more viable and controllable direct approach involves the synthesis of the corresponding aromatic precursor, 5-bromo-6-chloro-1H-indole, followed by the reduction of its pyrrole (B145914) ring. The indole precursor is synthetically accessible through multi-step pathways, often starting from substituted anilines like 4-chloro-2-aminobenzoic acid.

Once the 5-bromo-6-chloro-1H-indole is obtained, the subsequent reduction to the dihydroindole (indoline) is a well-established transformation. Several methods can be employed for this purpose, with the choice of reagent depending on the desired selectivity and tolerance of other functional groups.

Catalytic Hydrogenation: This is an environmentally benign method for indole reduction. nih.gov The reaction is typically performed using a heterogeneous catalyst under a hydrogen atmosphere. The catalyst and conditions can be tuned to optimize the yield and prevent over-reduction or dehalogenation.

Chemical Reduction with Hydrides: A variety of chemical reducing agents can effectively reduce the indole double bond. researchgate.netlibretexts.org Reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of an acid (e.g., acetic acid) are particularly effective for the selective reduction of indoles to indolines. researchgate.net Other powerful hydrides like lithium aluminum hydride (LiAlH₄) can also be used, although they are less selective and may reduce other functional groups present in the molecule. libretexts.orgorganicchemistrydata.org Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), in combination with an acid like trifluoroacetic acid, also provide an efficient route to indolines from indoles.

| Method | Reagent(s) | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pt/C or Pd/C | Moderate H₂ pressure, acidic medium (e.g., p-toluenesulfonic acid), water or organic solvent | Green chemistry, high yield, clean reaction. nih.gov | Potential for dehalogenation (C-Br, C-Cl bond cleavage), catalyst poisoning. nih.gov |

| Acid-Mediated Hydride Reduction | NaBH₃CN, Acetic Acid | Room temperature, alcoholic solvent | High selectivity for the indole double bond, mild conditions. researchgate.net | Use of stoichiometric and toxic cyanide reagents. nih.gov |

| Borane Reduction | BH₃·THF, Trifluoroacetic Acid (TFA) | Inert atmosphere, etheral solvent (e.g., THF), 0°C to room temp. | Rapid, good yields, effective for acid-sensitive indoles. | Requires careful handling of pyrophoric borane reagents. |

| Strong Hydride Reduction | LiAlH₄ | Anhydrous etheral solvent (e.g., THF), reflux | Powerful reducing agent. | Low selectivity, may reduce halogens and other functional groups, hazardous workup. organicchemistrydata.org |

Multi-step Synthetic Pathways for Complex Derivatives

Multi-step syntheses build the dihydroindole ring from acyclic precursors, which allows for the precise installation of the desired 5-bromo-6-chloro substitution pattern on the starting benzene (B151609) ring.

Cyclization Reactions in Dihydroindole Ring Formation

This strategy involves constructing the dihydroindole core through an intramolecular cyclization of a suitably substituted benzene derivative. A plausible synthetic route could begin with a commercially available precursor like 4-bromo-5-chloro-2-nitrotoluene.

A hypothetical, yet chemically sound, pathway is as follows:

Side-chain Elaboration: The methyl group of 4-bromo-5-chloro-2-nitrotoluene is functionalized to introduce a two-carbon chain. This can be achieved via radical bromination of the methyl group to form a benzyl (B1604629) bromide, followed by nucleophilic substitution with a cyanide source (e.g., NaCN) and subsequent reduction of the nitrile to a primary amine, yielding a 2-(4-bromo-5-chloro-2-nitrophenyl)ethan-1-amine intermediate.

Nitro Group Reduction: The nitro group is selectively reduced to an aniline (B41778) using standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl), to form the corresponding ortho-amino-phenethylamine derivative.

Intramolecular Cyclization: The final dihydroindole ring is formed via an intramolecular nucleophilic substitution, where the primary amine of the side chain displaces a leaving group or forms a bond with an activated position on the ring. Palladium-catalyzed intramolecular C-H amination is a modern and efficient method for such cyclizations, providing access to various substituted indoline derivatives under relatively mild conditions.

Targeted Functional Group Transformations and Manipulations

Once the this compound core is synthesized, the halogen atoms and the N-H group serve as versatile synthetic handles for creating a library of complex derivatives.

The secondary amine of the dihydroindole ring can be readily functionalized via N-alkylation or N-acylation reactions under standard conditions to introduce a wide variety of substituents.

More significantly, the bromine at C5 and the chlorine at C6 can be selectively manipulated using modern cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for selective functionalization.

Suzuki-Miyaura Coupling: The C5-Br bond can be selectively coupled with a wide range of aryl or heteroaryl boronic acids or esters to form C-C bonds. This reaction is a cornerstone of modern medicinal chemistry for building molecular complexity. nih.govwikipedia.org

Buchwald-Hartwig Amination: The C6-Cl bond, while less reactive, can be functionalized to form C-N bonds with various amines, anilines, or N-heterocycles. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing compounds with diverse amine functionalities. By choosing appropriate ligands and reaction conditions, the C-Br bond can also be targeted.

These selective transformations allow for the systematic elaboration of the dihydroindole scaffold, enabling the synthesis of highly complex and targeted molecules.

| Position | Reaction Type | Typical Reagents & Catalyst | Bond Formed | Example Product Fragment |

|---|---|---|---|---|

| N-1 | N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) | N-C | 1-Alkyl-5-bromo-6-chloro-dihydroindole |

| N-1 | N-Acylation | Acyl chloride (RCOCl), Base (e.g., Pyridine) | N-C(O) | 1-Acyl-5-bromo-6-chloro-dihydroindole |

| C-5 | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | C-C (Aryl) | 5-Aryl-6-chloro-dihydroindole. nih.gov |

| C-6 | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Ligand (e.g., BINAP, RuPhos), Base (e.g., NaOtBu) | C-N | 5-Bromo-6-(dialkylamino)-dihydroindole. organic-chemistry.org |

| C-5 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C-C (Alkynyl) | 5-Alkynyl-6-chloro-dihydroindole |

Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of this compound and its derivatives, often providing advantages in terms of efficiency, safety, and environmental impact.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. nih.govacs.org Methods have been developed for the synthesis of substituted indolines through photocatalyzed radical cyclization. acs.orgscispace.com For instance, a photocatalyst like eosin (B541160) Y can initiate a radical cascade from a suitable acyclic precursor, leading to the formation of the indoline ring under very mild, metal-free conditions. acs.org Such methods offer high functional group tolerance, which would be beneficial for synthesizing complex derivatives. nih.govscispace.com

Application of Phase-Transfer Catalysis in Indoline Synthesis

Phase-transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. In the context of indoline synthesis and derivatization, PTC offers significant advantages, including milder reaction conditions, increased reaction rates, and the use of inexpensive and environmentally benign reagents.

The primary application of PTC for a pre-formed scaffold like this compound is in the N-alkylation or N-acylation of the indoline nitrogen. The secondary amine of the indoline can be deprotonated by a base (e.g., NaOH, KOH) in an aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB) or a phosphonium (B103445) salt, transports the resulting indolinide anion into the organic phase. In the organic phase, the anion can then react with an alkylating or acylating agent (e.g., alkyl halide, acyl chloride) to yield the N-substituted derivative. This method avoids the need for strong, anhydrous bases and solvents.

Bifunctional phase-transfer catalysts, often derived from cinchona alkaloids, can be employed to achieve asymmetric synthesis, which is crucial for producing enantiomerically pure derivatives for pharmaceutical applications. beilstein-journals.orgnih.gov

Table 1: Illustrative PTC Conditions for N-Alkylation of Indolines

| Catalyst | Base | Organic Solvent | Alkylating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | 50% aq. NaOH | Dichloromethane | Benzyl Bromide | 25-40 | >90 |

| Aliquat 336 | Solid K2CO3 | Toluene | Ethyl Bromoacetate | 60-80 | 85-95 |

| Cinchona-derived chiral catalyst | 50% aq. CsOH | Toluene | Methyl Iodide | 0-25 | High (with ee) |

Regioselective Reactions for Specific Derivatization

Regioselectivity is paramount when functionalizing the this compound core to create specific derivatives. The existing halogen substituents on the benzene ring direct the position of further electrophilic aromatic substitution (SEAr). The bromine at C-5 and chlorine at C-6 are ortho-, para-directing groups. However, due to steric hindrance from the fused pyrrolidine (B122466) ring and the existing halogens, substitution at the C-4 and C-7 positions are the most likely outcomes. The electronic effects of the halogens (inductive withdrawal vs. resonance donation) and the activating nature of the dihydro-pyrrole ring influence the precise location of substitution.

Key regioselective reactions include:

N-Functionalization : The most straightforward derivatization occurs at the nitrogen atom via alkylation, acylation, or sulfonylation, as discussed under PTC.

C-7 Functionalization : The C-7 position is often the most activated site for SEAr on the benzene portion of the indoline ring, leading to regioselective nitration, halogenation, or Friedel-Crafts reactions at this position.

C-4 Functionalization : While less favored than C-7, functionalization at the C-4 position can be achieved under specific conditions or with the use of directing groups on the nitrogen.

Table 2: Regioselective Derivatization Reactions

| Reaction Type | Reagent | Position | Conditions | Product Type |

|---|---|---|---|---|

| Nitration | HNO3 / H2SO4 | C-7 | Low Temperature | 7-Nitro derivative |

| Bromination | N-Bromosuccinimide (NBS) | C-7 | Acetonitrile, rt | 5,7-Dibromo derivative |

| Acylation | Acyl Chloride / AlCl3 | C-7 | CS2 or Nitrobenzene | 7-Acyl derivative |

| N-Alkylation | Alkyl Halide / Base | N-1 | PTC or NaH/DMF | 1-Alkyl derivative |

Development of Industrially Scalable Synthesis Routes

For the industrial production of this compound, a scalable, cost-effective, and safe synthesis route is essential. A highly effective approach is the multi-step synthesis beginning with a substituted o-nitrotoluene, followed by the Leimgruber-Batcho indole synthesis, and concluding with a reduction of the indole to the indoline. researchgate.netwikipedia.orgtsijournals.com

A plausible route could start from 4-chloro-5-bromo-2-nitrotoluene.

Enamine Formation : The starting material is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine to form a β-(2-nitroaryl)enamine. This step proceeds under mild conditions and typically gives high yields. wikipedia.org

Reductive Cyclization : The intermediate enamine undergoes reductive cyclization to form the 5-bromo-6-chloro-1H-indole ring. Several reducing agents are effective for this transformation, including palladium on carbon (Pd/C) with hydrogen, Raney nickel with hydrazine, or iron in acetic acid. wikipedia.orgclockss.org The choice of reagent depends on cost, safety, and functional group tolerance.

Indole to Indoline Reduction : The resulting 5-bromo-6-chloro-1H-indole is then reduced to the target 2,3-dihydro-1H-indole. This can be achieved through various methods, such as catalytic hydrogenation over Pd/C or PtO2, or with chemical reducing agents like sodium cyanoborohydride or triethylsilane in trifluoroacetic acid.

A patent for a related compound, 5-bromo-6-chloro-3-indoxyl ester, outlines a synthesis starting from 4-chloro-2-aminobenzoic acid, which involves bromination followed by cyclization, indicating another potential scalable pathway to the core structure. google.com

Table 3: Outline of an Industrially Scalable Route

| Step | Starting Material | Key Reagents | Intermediate/Product | Key Advantages |

|---|---|---|---|---|

| 1 | 4-Chloro-5-bromo-2-nitrotoluene | DMF-DMA, Pyrrolidine | Enamine | High yield, mild conditions |

| 2 | Enamine Intermediate | Raney Ni / Hydrazine | 5-Bromo-6-chloro-1H-indole | Efficient cyclization |

| 3 | 5-Bromo-6-chloro-1H-indole | H2, Pd/C or NaBH3CN | This compound | High conversion, clean reaction |

Synthetic Route Optimization and Yield Enhancement

Optimizing the synthetic route is crucial for maximizing yield, minimizing costs, and ensuring product purity. For the proposed Leimgruber-Batcho pathway, several parameters can be fine-tuned.

In the reductive cyclization step , the choice of catalyst and reaction conditions is critical. While Raney nickel is effective, palladium-on-carbon often offers better selectivity and may be more amenable to large-scale operations. Optimizing hydrogen pressure, temperature, and reaction time can prevent over-reduction or side reactions.

For the final indole-to-indoline reduction , the method must be chosen carefully to avoid dehalogenation (loss of bromine or chlorine). Catalytic hydrogenation under controlled conditions is often preferred. Alternatively, ionic hydrogenation using a silane (B1218182) and a strong acid (like triethylsilane and TFA) is a very effective and mild method for reducing indoles without affecting aryl halides.

Process optimization also involves:

Solvent Screening : Choosing an appropriate solvent can improve reaction rates and facilitate product isolation.

Catalyst Loading : Minimizing the amount of precious metal catalyst (e.g., Palladium) without sacrificing efficiency is key to reducing costs.

Purification : Developing a scalable purification method, such as crystallization instead of chromatography, is essential for industrial production.

Table 4: Parameters for Optimization in the Reduction of 5-Bromo-6-chloro-1H-indole

| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Potential Outcome/Variable |

|---|---|---|---|---|

| Catalytic Hydrogenation | 5% Pd/C | Ethanol | 25-50 | Risk of dehalogenation at higher temp/pressure |

| Ionic Hydrogenation | Triethylsilane / TFA | Dichloromethane | 0-25 | High selectivity, preserves halogens, higher reagent cost |

| Chemical Reduction | Sodium Cyanoborohydride | Acetic Acid | 25 | Good yield, requires careful pH control |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 6 Chloro 2,3 Dihydro 1h Indole

Electrophilic Substitution Reactions on the Halogenated Aromatic Ring

The aromatic ring of 5-bromo-6-chloroindoline is susceptible to electrophilic substitution, a class of reactions fundamental to the functionalization of many aromatic compounds. The rate and regioselectivity of these reactions are dictated by the directing effects of the substituents already present on the ring. The secondary amine is a powerful activating group and an ortho-, para-director. Conversely, the halogen atoms (bromo and chloro) are deactivating yet also ortho-, para-directing.

In the case of 5-bromo-6-chloroindoline, the positions ortho and para to the activating amino group are already substituted. Therefore, electrophilic attack is anticipated to occur at the remaining vacant position on the aromatic ring, C-7, which is ortho to the amino group and meta to the chloro substituent.

| Position | Activating/Deactivating Group | Directing Effect | Predicted Site of Electrophilic Attack |

| 1 | Secondary Amine | Activating | Ortho, Para |

| 5 | Bromo | Deactivating | Ortho, Para |

| 6 | Chloro | Deactivating | Ortho, Para |

| Overall | - | - | C-7 |

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. For instance, nitration would introduce a nitro group, a versatile functional group that can be further transformed, for example, by reduction to an amino group.

Nucleophilic Substitution Pathways Involving Halogen Substituents

The bromine and chlorine atoms on the aromatic ring of 5-bromo-6-chloroindoline are potential sites for nucleophilic substitution, particularly through transition-metal-catalyzed cross-coupling reactions. The bromine atom at position 5 is generally more reactive than the chlorine atom at position 6 in such transformations. This differential reactivity allows for selective functionalization.

Palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig amination reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. For example, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group at the C-5 position, significantly increasing the molecular complexity.

| Reaction | Catalyst | Reagent | Potential Product at C-5 |

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | 5-Aryl-6-chloroindoline |

| Heck Reaction | Pd(OAc)₂ | Alkene | 5-Alkenyl-6-chloroindoline |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Amine | 5-Amino-6-chloroindoline |

Oxidation and Reduction Chemistry of the Indoline (B122111) Core

The indoline core itself is redox-active. The most common transformation is the oxidation of the 2,3-dihydro-1H-indole to the corresponding indole (B1671886). This aromatization can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This reaction is often a key step in the synthesis of substituted indoles, which are prevalent motifs in medicinal chemistry. The oxidation of 5-bromo-6-chloroindoline would yield 5-bromo-6-chloroindole.

Conversely, while the indoline core is already in a reduced state compared to indole, the aromatic ring can be further reduced under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, although this is a less common transformation. The nitro group, if introduced via electrophilic substitution, can be readily reduced to an amine using reagents like tin(II) chloride or catalytic hydrogenation, a reaction that is often chemoselective, leaving the halogen substituents untouched.

Cycloaddition Reactions and Their Applications

While less common for the aromatic portion of the indoline, the pyrrolidine (B122466) ring can conceptually participate in cycloaddition reactions, particularly after N-functionalization. For instance, the formation of an N-ylide could be followed by a 1,3-dipolar cycloaddition with a suitable dipolarophile. However, the most significant application of cycloaddition chemistry in the context of this molecule often involves the synthesis of the indoline core itself, for instance, through an intramolecular [4+2] cycloaddition of a suitably substituted dienamine.

Detailed Mechanistic Elucidation of Key Transformations

The mechanisms of the aforementioned reactions are well-established in the field of organic chemistry. Electrophilic aromatic substitution proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The rate-determining step is typically the formation of this intermediate.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, involve a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the aryl halide (in this case, the C-Br bond of the indoline) to the palladium(0) catalyst is a crucial step.

The oxidation of the indoline to the indole likely proceeds through a stepwise mechanism involving the removal of two hydrogen atoms. The exact mechanism can vary depending on the oxidant used.

Role As a Core Scaffold and Versatile Synthetic Intermediate in Organic Synthesis

Utilization in the Construction of Novel Heterocyclic Architectures

The halogenated indoline (B122111) core of 5-bromo-6-chloro-2,3-dihydro-1H-indole serves as an excellent starting point for the synthesis of novel and complex heterocyclic systems. The presence of bromine and chlorine atoms at the 5- and 6-positions, respectively, allows for selective functionalization through various cross-coupling reactions. For instance, the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings enables sequential and site-selective introduction of different substituents.

This differential reactivity is a powerful tool for building intricate molecular frameworks. A synthetic chemist can first exploit the C-Br bond for a coupling reaction, and then, under different reaction conditions, functionalize the C-Cl bond. This stepwise approach allows for the controlled assembly of complex structures. Furthermore, the secondary amine within the indoline ring can be readily acylated, alkylated, or used as a nucleophile in condensation reactions, providing another point of diversification.

Below is a representative table illustrating the potential for selective functionalization of the this compound scaffold to generate diverse heterocyclic structures.

| Entry | Reactant | Coupling Partner | Catalyst/Conditions | Resulting Heterocyclic Core |

| 1 | This compound | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-6-chloro-2,3-dihydro-1H-indole |

| 2 | 5-Aryl-6-chloro-2,3-dihydro-1H-indole | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Aryl-6-alkynyl-2,3-dihydro-1H-indole |

| 3 | This compound | Pyrrolidine (B122466) | Pd₂(dba)₃, BINAP, NaOtBu | 5-bromo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole |

| 4 | This compound | N-protection (e.g., Boc₂O), then intramolecular cyclization | Various | Tricyclic fused indole (B1671886) derivatives |

This table is illustrative and based on general principles of cross-coupling reactions with halogenated aromatic compounds. Specific reaction conditions would require experimental optimization.

Application in Complex Molecule Synthesis

The structural features of this compound make it a valuable precursor in the total synthesis of natural products and other complex molecules. The indoline core is a common motif in many biologically active alkaloids. By using this pre-functionalized building block, synthetic routes can be significantly shortened and made more efficient.

For example, the synthesis of a complex natural product containing a substituted indoline core could start from this compound. The halogen atoms can be used to install key side chains or to form other rings through intramolecular reactions. The existing stereocenter at the C2 position, if the starting material is chiral, can also be used to control the stereochemistry of subsequent transformations. While specific examples for this exact di-halogenated indoline are not extensively documented in publicly available literature, the synthetic strategies employed with other substituted indolines are directly applicable.

Design and Development of Analogues and Derivatives with Modified Properties

In medicinal chemistry, the systematic modification of a lead compound to improve its pharmacological properties is a common strategy. This compound provides a versatile platform for the design and synthesis of analogues and derivatives with potentially enhanced biological activity, selectivity, or pharmacokinetic profiles.

The bromine and chlorine substituents can be replaced with a wide variety of functional groups to probe the structure-activity relationship (SAR) of a particular class of compounds. For instance, replacing the halogens with hydrogen bonding donors or acceptors, lipophilic groups, or polar moieties can have a profound impact on how a molecule interacts with its biological target.

The following table outlines a hypothetical analogue development program starting from a lead compound containing the this compound scaffold.

| Analogue | Modification at C5 (from Br) | Modification at C6 (from Cl) | Rationale for Modification |

| A-1 | Phenyl | Chloro (unchanged) | Explore impact of aryl substitution on potency. |

| A-2 | Bromo (unchanged) | Methoxy | Introduce a hydrogen bond acceptor. |

| A-3 | Cyano | Chloro (unchanged) | Introduce a polar group to improve solubility. |

| A-4 | Hydrogen (de-bromination) | Hydrogen (de-chlorination) | Establish baseline activity of the unsubstituted scaffold. |

This table represents a conceptual approach to analogue design and does not reflect actual experimental data for a specific biological target.

Scaffold-Hopping and Rational Design in Chemical Research

Scaffold hopping is a powerful strategy in drug discovery where the core structure of a known active compound is replaced by a different, often isosteric, scaffold to identify novel chemotypes with similar or improved biological activity. The this compound scaffold can be utilized in such rational design approaches.

Researchers can use computational methods to identify other heterocyclic systems that can mimic the spatial arrangement of the key pharmacophoric features of a molecule built upon the this compound core. Conversely, this indoline scaffold itself can be a "hop" from another known active scaffold. The defined geometry and the possibility of introducing diverse substituents at specific vectors make it an attractive candidate for such explorations. The rigid bicyclic nature of the indoline core provides a well-defined three-dimensional structure that can be effectively modeled and compared with other scaffolds.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy would be instrumental in identifying the number and connectivity of protons in the 5-bromo-6-chloro-2,3-dihydro-1H-indole molecule. The expected spectrum would feature distinct signals corresponding to the aromatic protons and the aliphatic protons of the dihydropyrrole ring.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.0-7.2 | s | - |

| H-7 | ~6.7-6.9 | s | - |

| H-2 | ~3.6-3.8 | t | 8-10 |

| H-3 | ~3.1-3.3 | t | 8-10 |

| N-H | Broad singlet | - | - |

Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.

The aromatic region would likely display two singlets for the protons at positions 4 and 7, a consequence of the substitution pattern preventing ortho or meta coupling. The aliphatic region is expected to show two triplets for the methylene (B1212753) protons at positions 2 and 3, mutually coupled. The N-H proton would likely appear as a broad singlet, the chemical shift of which would be highly dependent on solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms in the structure.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~45-50 |

| C-3 | ~30-35 |

| C-3a | ~125-130 |

| C-4 | ~115-120 |

| C-5 | ~110-115 |

| C-6 | ~120-125 |

| C-7 | ~125-130 |

| C-7a | ~145-150 |

Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.

The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The aliphatic carbons at positions 2 and 3 would resonate in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This would allow for the calculation of its elemental formula with high accuracy, confirming the presence of bromine, chlorine, carbon, hydrogen, and nitrogen atoms in the correct proportions. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive cluster of peaks for the molecular ion, which would be a key identifying feature.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. A patent (WO2021093795A1) mentions the use of LC-MS for this compound, indicating a calculated [M+H]⁺ of 240.9/242.9, which aligns with the expected isotopic distribution. This technique would be invaluable for assessing the purity of a synthesized sample of this compound and confirming its identity by providing both the retention time from the LC and the mass spectrum of the eluting compound.

Computational and Theoretical Investigations of 5 Bromo 6 Chloro 2,3 Dihydro 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for analyzing the electronic properties of 5-bromo-6-chloro-2,3-dihydro-1H-indole. DFT methods, such as B3LYP combined with a basis set like 6-311+G**, are commonly employed to balance computational cost and accuracy for organic molecules. researchgate.net

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In this compound, the most negative potential is anticipated around the nitrogen atom's lone pair, while positive potentials (σ-holes) may be present on the outer side of the halogen atoms, which is significant for understanding halogen bonding. nih.gov

Table 1: Predicted Electronic Properties via DFT Calculations Note: The following values are representative examples based on calculations of similar halogenated aromatic compounds and are not experimental results.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The 2,3-dihydro-1H-indole (indoline) core is not perfectly planar due to the sp³-hybridized carbon atoms at positions 2 and 3. Molecular modeling and molecular dynamics (MD) simulations are essential for exploring the conformational landscape of this five-membered ring. nih.gov

MD simulations model the atomic motions of the molecule over time, providing insight into its flexibility and preferred shapes. pitt.edu The saturated portion of the indoline (B122111) ring can adopt various puckered conformations, typically described as "envelope" or "twist" forms. These conformations are in dynamic equilibrium, and simulations can quantify the energy barriers between them. Understanding the accessible conformations is vital, as the three-dimensional shape of a molecule dictates how it can interact with biological targets like enzyme active sites or receptors. nih.gov For instance, simulations can reveal whether the molecule exists in a relatively rigid state or if it can adapt its shape to fit a binding pocket. nih.govacs.org

Structure-Activity Relationship (SAR) Studies in the Context of Chemical Modulation

While specific biological activities for this compound are not extensively documented, computational methods are invaluable for guiding hypothetical Structure-Activity Relationship (SAR) studies. tandfonline.com SAR investigates how modifications to a molecule's structure affect its biological activity. nih.gov

In this context, the bromine at position C5 and the chlorine at C6 are key points for modulation. Computational SAR studies would involve systematically replacing these halogens with other substituents (e.g., fluorine, methyl, methoxy) in silico and calculating how these changes affect properties like:

Electronic Effects : The electron-donating or -withdrawing nature of substituents can alter the charge distribution and reactivity of the entire molecule.

Steric Effects : The size and shape of substituents can influence how the molecule fits into a binding site.

Lipophilicity : The hydrophobicity of the molecule, which affects its ability to cross cell membranes, can be predicted using calculated parameters like cLogP.

Studies on other halogenated indoles have shown that the position and nature of the halogen atom can significantly impact biological potency, for example, in kinase inhibition. nih.gov A single bromine at position 5 or 6 of an indole (B1671886) ring has been shown to improve potency in certain contexts. nih.gov

Table 2: Hypothetical SAR Study for Chemical Modulation Note: This table illustrates a conceptual SAR study. "Activity" is a hypothetical measure.

| R5 Substituent | R6 Substituent | Key Property Change | Predicted Relative Activity |

|---|---|---|---|

| Br | Cl | Baseline | 1.0 |

| H | Cl | Reduced size, less lipophilic | 0.7 |

| Br | H | Reduced electron withdrawal | 0.8 |

| F | Cl | Increased electronegativity, smaller size than Br | 1.2 |

| CH₃ | Cl | Increased lipophilicity, electron-donating | 0.5 |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry can accurately predict spectroscopic data, which is crucial for the identification and characterization of newly synthesized compounds. DFT calculations can compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov By comparing the calculated spectrum with experimental data, a detailed assignment of vibrational modes (e.g., N-H stretch, C-H bends, C-Br/C-Cl stretches) can be made.

Furthermore, these theoretical methods can be used to explore potential reaction pathways. For instance, the reactivity of the indoline ring towards electrophiles or the reactivity of the N-H group in substitution reactions can be modeled. nih.gov By calculating the energies of reactants, transition states, and products, chemists can predict the most likely outcomes of a reaction and understand its underlying mechanism. researchgate.netcopernicus.org For example, calculations could determine whether electrophilic aromatic substitution is more likely to occur at position C4 or C7.

Table 3: Predicted Vibrational Frequencies (Selected) Note: Values are representative and would be scaled in practice to match experimental data.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450 | Stretching of the N-H bond |

| ν(C-H) aromatic | 3050-3100 | Stretching of C-H bonds on the benzene (B151609) ring |

| ν(C-H) aliphatic | 2850-2960 | Stretching of C-H bonds on the saturated ring |

| ν(C-Cl) | 750 | Stretching of the C-Cl bond |

| ν(C-Br) | 680 | Stretching of the C-Br bond |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in the solid state is governed by a network of intermolecular interactions. Theoretical analyses, often combined with crystallographic data, can decode these interactions. For this compound, several key interactions are expected to dictate its crystal packing. nih.gov

Hydrogen Bonding : The N-H group is a classic hydrogen bond donor, likely forming N-H···N or N-H···π interactions.

Halogen Bonding : The bromine and chlorine atoms can act as halogen bond donors (via their electropositive σ-holes) or acceptors (via their electronegative equatorial regions), leading to C-Br···X or C-Cl···X contacts, where X is a Lewis base like nitrogen or another halogen. nih.govrsc.org

π-π Stacking : The aromatic benzene ring can stack with adjacent molecules, contributing to crystal stability through dispersion forces. nih.gov

Specialized Research Applications in Chemical Sciences

Development of Chemical Probes and Reagents

The 5-bromo-6-chloro-1H-indole core is a foundational building block for synthesizing a variety of research chemicals, reagents, and specialized probes. biosynth.com Its structure can be readily functionalized, making it an effective scaffold for producing more complex molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and dyes. biosynth.com The presence of bromine and chlorine atoms influences the electronic properties of the indole (B1671886) ring system, which is crucial for the function of its derivatives, such as the chromogenic substrates used for enzyme detection. mdpi.comnih.gov 5-bromo-6-chloroindoline hydrochloride, the reduced form, is also utilized as an important intermediate in organic synthesis, often involving halogenation and cyclization reactions to build the desired molecular architecture. evitachem.com

Applications in Enzyme Kinetics Studies (Focus on chemical interaction)

Derivatives of 5-bromo-6-chloro-1H-indole are primarily used as substrates to detect and quantify enzyme activity rather than to study intricate enzyme kinetics. The core chemical interaction involves the specific recognition and cleavage of a bond by an enzyme. For example, a sugar moiety is attached to the hydroxyl group at the 3-position of the indole to create a glycoside. This derivative is designed to fit into the active site of a specific glycosidase enzyme. The enzyme then catalyzes the hydrolysis of the glycosidic bond, releasing the 5-bromo-6-chloro-3-indoxyl molecule. This enzymatic action is the key chemical event that initiates the subsequent detection process. nih.govdcfinechemicals.com

Research into Protein-Ligand Binding Interactions (Focus on chemical aspects)

The utility of 5-bromo-6-chloro-indole derivatives in this context is a direct extension of their role as enzyme substrates. The binding interaction is highly specific; the synthetic substrate is designed to mimic the natural substrate of the target enzyme. dcfinechemicals.com This specificity arises from the precise arrangement of functional groups on the substrate molecule, including the sugar portion and the indole core, which form non-covalent interactions (such as hydrogen bonds and van der Waals forces) with the amino acid residues in the enzyme's active site. The halogen atoms can also play a role in these binding interactions, potentially forming halogen bonds that contribute to the affinity and specificity of the substrate for the protein. acs.org The irreversible catalytic cleavage of the substrate provides a definitive readout of a successful binding event.

Utilization as Chromogenic Substrates in Analytical Chemistry

The most prominent application of this compound's derivatives is as chromogenic substrates for the colorimetric detection of enzyme activity. dcfinechemicals.com Upon enzymatic cleavage of a substrate like 5-Bromo-6-Chloro-3-Indolyl-β-D-Galactopyranoside, the unstable intermediate 5-bromo-6-chloro-3-indoxyl is released. nih.govinalcopharm.com This molecule then undergoes a rapid, oxygen-dependent dimerization and oxidation to form 5,5'-dibromo-6,6'-dichloro-indigo, an intensely colored, insoluble precipitate. nih.gov

The distinct magenta color of this final product allows for the direct visualization of enzyme activity in various applications, including microbiology, histology, and immunoassays like ELISA and Western blotting. dcfinechemicals.cominalcopharm.comgbiosciences.com The specific halogenation pattern (a bromine at position 5 and a chlorine at position 6) is critical, as it determines the final color of the indigo dye. nih.gov Different halogen patterns on the indole ring result in chromogens of different colors, allowing for multiplexed assays. nih.gov

| Derivative Name | Target Enzyme | Resulting Color |

| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside | β-Galactosidase | Magenta |

| 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide | β-Glucuronidase | Magenta-Red |

| 5-Bromo-6-chloro-3-indolyl-α-D-glucopyranoside | α-Glucosidase | Magenta |

| 5-Bromo-6-chloro-3-indolyl-α-D-galactopyranoside | α-Galactosidase | Magenta |

| 5-Bromo-6-chloro-3-indolyl phosphate | Alkaline Phosphatase | Magenta |

This table summarizes various chromogenic substrates derived from the 5-bromo-6-chloro-indole core and their corresponding target enzymes. dcfinechemicals.cominalcopharm.cominalcopharm.combiosynth.comglycosynth.co.uk

Role in Advanced Materials Science Research

Based on available research, the specific compound 5-bromo-6-chloro-2,3-dihydro-1H-indole and its derivatives have not been extensively utilized in the field of advanced materials science. The research focus for this chemical family is predominantly centered on its applications in biochemistry and analytical chemistry as precursors to chromogenic indicators.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-6-chloro-2,3-dihydro-1H-indole, and how can reaction yields be improved?

The synthesis of halogenated indole derivatives typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, analogs like 5-bromo-3-(triazolyl)indoles are synthesized using CuI in PEG-400:DMF solvent systems, followed by extraction with ethyl acetate and purification via flash chromatography (70:30 EtOAc:hexane) . To improve yields:

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

A combination of 1H/13C NMR, HRMS, and TLC is critical:

- 1H NMR : Look for characteristic indole proton signals (e.g., δ 6.80–7.23 ppm for aromatic protons) and substituent-specific shifts (e.g., δ 3.72 ppm for methoxy groups in related compounds) .

- 13C NMR : Confirm halogenated carbons (e.g., Br and Cl substituents at C5/C6) via deshielded signals (δ 110–129 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 385.0461 in ) with <5 ppm error .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported spectroscopic data for halogenated indoles?

Discrepancies in NMR or mass spectra often arise from solvent effects, impurities, or tautomerism. Strategies include:

- Standardized conditions : Use deuterated solvents consistently (e.g., CDCl3 for comparability) .

- 2D NMR : Employ HSQC/HMBC to assign ambiguous signals (e.g., distinguishing C5-Br from C6-Cl in NOESY) .

- Control experiments : Synthesize reference compounds (e.g., 5-bromo-4-chloro analogs in ) to validate assignments.

Q. What methodologies are suitable for investigating the bioactivity of this compound in enzymatic assays?

Indole derivatives are often evaluated as enzyme substrates or inhibitors. For example:

- Phosphatase assays : Use 5-bromo-4-chloro-3-indolyl phosphate () to monitor hydrolysis via colorimetric shifts.

- Kinetic studies : Measure IC50 values under varied pH/temperature conditions using HPLC or fluorescence .

- Docking simulations : Compare the compound’s halogenated indole core with known inhibitors (e.g., bisindolylmaleimides in ) to predict binding modes .

Q. How can structural modifications enhance the stability or reactivity of this compound in catalytic systems?

- Heterocyclic fusion : Introduce triazole rings (via CuAAC in ) to improve thermal stability.

- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) groups (e.g., ) to shield reactive NH sites during cross-coupling reactions.

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates in SNAr reactions .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in multi-step syntheses of halogenated indoles?

- Stepwise halogenation : Introduce Br/Cl sequentially to avoid steric hindrance (e.g., bromination at C5 before chlorination at C6) .

- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity (e.g., 30% yield increase in for imidazole-indole hybrids).

- In-line purification : Use automated flash systems (e.g., Biotage®) to isolate intermediates efficiently .

Q. How can researchers validate the purity of this compound for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.